(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride
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Description
(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H21ClN4OS and its molecular weight is 376.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been shown to possess a broad range of biological activity . These compounds have been used in the treatment of various conditions such as cancer, cardiovascular diseases, and Alzheimer’s disease .
Mode of Action
It’s known that similar compounds, such as imidazo[1,2-a]pyridine derivatives, interact with various biological targets to exert their effects . For instance, zolpidem, a medication for the treatment of insomnia and restoration of brain dysfunctions, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives, which are structurally similar, have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . This suggests that these compounds may interact with biochemical pathways involving these ions.
Result of Action
Similar compounds have shown a range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS.ClH/c1-14-17(22-6-3-2-4-16(22)19-14)18(23)21-9-7-20(8-10-21)12-15-5-11-24-13-15;/h2-6,11,13H,7-10,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKLEANPCWGGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCN(CC3)CC4=CSC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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